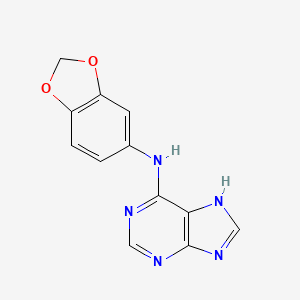

N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine

Description

Properties

Molecular Formula |

C12H9N5O2 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine |

InChI |

InChI=1S/C12H9N5O2/c1-2-8-9(19-6-18-8)3-7(1)17-12-10-11(14-4-13-10)15-5-16-12/h1-5H,6H2,(H2,13,14,15,16,17) |

InChI Key |

ATSAGTVZPXBBJX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. It can modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Bulk and Aromaticity: The 1,3-benzodioxol-5-yl group in the target compound is larger and more electron-rich than the 2-furylmethyl group in Kinetin or the benzyl group in BAP. Methylated derivatives (e.g., 6-Methyladenine) lack extended aromatic systems, resulting in reduced receptor interaction and distinct biological roles (e.g., DNA repair) .

Biological Activity :

Biological Activity

N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine, a compound with significant biological relevance, has garnered attention in various fields including medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its purine backbone substituted with a benzodioxole moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The compound exhibits its biological effects primarily through its interaction with specific receptors and enzymes in the body:

- Receptor Binding : It has been shown to bind to adenosine receptors, which play a vital role in various physiological processes including neurotransmission and immune response.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, contributing to its therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma). The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism | Effect on Apoptosis |

|---|---|---|---|

| A549 | 15.2 | DNA synthesis inhibition | Increased late apoptosis |

| C6 | 12.8 | Mitochondrial membrane potential disruption | Increased early apoptosis |

These findings suggest that the compound's effectiveness varies across different cancer types, with a notable ability to disrupt mitochondrial function and promote apoptotic pathways.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies indicate that it may mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress. The following table outlines the neuroprotective effects observed:

| Model | Outcome | Mechanism |

|---|---|---|

| Oxygen-glucose deprivation (OGD) model | Reduced neuronal death | Inhibition of excitotoxicity |

| Parkinson's disease model | Improved motor function | Anti-inflammatory effects |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer showed that the compound, when administered alongside standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone.

- Neurodegenerative Disorders : In a preclinical study using animal models of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function and reductions in amyloid plaque formation.

Q & A

Q. What are the recommended synthetic pathways for preparing N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 7H-purin-6-amine derivatives with substituted benzodioxol precursors. For example, triflic acid (CF₃SO₃H) can catalyze deprotection and coupling reactions in anhydrous dichloromethane under reflux . Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization (ethanol or hexane/chloroform mixtures) is critical for isolating high-purity products . Optimization should focus on temperature control (0°C to reflux) and stoichiometric ratios to minimize side reactions like over-alkylation.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm and purine NH₂ signals at δ ~6.8 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths/angles and confirms regiochemistry. Use SHELXL for refinement, ensuring R-factor convergence below 0.05 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm).

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for cytotoxicity using MCF7 breast cancer cells (IC₅₀ assays) , and assess plant hormone-like activity via cytokinin bioassays (e.g., tobacco callus proliferation tests, given structural similarity to kinetin derivatives) . Dose-response curves (1–100 µM) and controls (e.g., untreated cells) are essential to rule out nonspecific effects.

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization and stability of this compound?

- Methodological Answer : Perform graph-set analysis (Etter’s method) to classify intermolecular interactions . The benzodioxol moiety often participates in C–H···π interactions, while purine NH₂ groups form N–H···O/N hydrogen bonds. These interactions stabilize layered supramolecular architectures . Use Mercury or OLEX2 to map interaction networks and correlate packing motifs with thermal stability (TGA/DSC data).

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths, torsion angles)?

- Methodological Answer :

- Validate DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .

- Twinning Analysis : For ambiguous diffraction data, use SHELXD or PLATON to detect twinning and refine structures accordingly .

- Dynamic NMR : Resolve conformational flexibility (e.g., benzodioxol puckering) via variable-temperature experiments .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the benzodioxol group with bioisosteres (e.g., sulfonamide or thiourea) to enhance solubility or receptor binding .

- Functionalize Purine : Introduce methyl or halogen groups at the purine C2/C8 positions to modulate steric/electronic effects .

- Docking Studies : Use AutoDock Vina to predict interactions with targets like cytokinin receptors or cancer-related kinases .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder in Benzodioxol Rings : Apply PART instructions in SHELXL to model alternative conformations .

- Weak Diffraction : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution .

- Hydrogen Atom Placement : For NH groups, refine with riding models or locate via difference Fourier maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.